2-(difluoromethyl)-2-methylcyclopropan-1-amine, Mixture of diastereomers
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Overview
Description
2-(Difluoromethyl)-2-methylcyclopropan-1-amine, mixture of diastereomers, is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a difluoromethyl group and a methyl group, along with an amine functional group. The presence of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-2-methylcyclopropan-1-amine typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a cyclopropane derivative with a difluoromethylating agent under specific conditions. For instance, difluoromethylation can be achieved using difluorocarbene reagents, which are generated in situ from precursors like chlorodifluoromethane (ClCF₂H) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts can enhance the reaction efficiency and selectivity, making the process more viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines with different substitution patterns.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while nucleophilic substitution can produce a variety of difluoromethylated derivatives .
Scientific Research Applications
2-(Difluoromethyl)-2-methylcyclopropan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(difluoromethyl)-2-methylcyclopropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-2-methylcyclopropan-1-amine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-2-ethylcyclopropan-1-amine: Similar but with an ethyl group instead of a methyl group.
2-(Difluoromethyl)-2-methylcyclopropan-1-ol: Similar but with a hydroxyl group instead of an amine group.
Uniqueness
2-(Difluoromethyl)-2-methylcyclopropan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in the design of molecules with specific biological activities and chemical reactivities .
Properties
CAS No. |
2107431-02-5 |
---|---|
Molecular Formula |
C5H9F2N |
Molecular Weight |
121.1 |
Purity |
0 |
Origin of Product |
United States |
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